

1-(4-Chlorophenyl)propan-1-amine CAS number 74788-46-8

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)propan-1-amine

Cat. No.: B1315154

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An In-depth Technical Guide to **1-(4-Chlorophenyl)propan-1-amine** (CAS: 74788-46-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the chemical compound **1-(4-Chlorophenyl)propan-1-amine** (CAS Number: 74788-46-8). It covers key chemical and physical properties, spectroscopic data, and a detailed synthesis protocol. While the phenethylamine scaffold is common in centrally active agents, specific quantitative biological data, such as enzyme inhibition or receptor binding affinities for this particular compound, are not extensively reported in publicly accessible literature. This guide consolidates the available validated information to serve as a foundational resource for research and development activities.

Chemical and Physical Properties

The fundamental properties of **1-(4-Chlorophenyl)propan-1-amine** are summarized below. This data is essential for handling, characterization, and experimental design.

Table 1: Chemical Identifiers and Properties

Identifier/Property	Value	Reference(s)
CAS Number	74788-46-8	[1]
Molecular Formula	C ₉ H ₁₂ ClN	[1]
Molecular Weight	169.65 g/mol	[1]
IUPAC Name	1-(4-chlorophenyl)propan-1-amine	[1]
Canonical SMILES	<chem>CCC(C1=CC=C(C=C1)Cl)N</chem>	[1]

| InChI Key | JAVXFKQNRRUYMG-UHFFFAOYSA-N | [\[1\]](#) |

Table 2: Physical Properties

Property	Value	Reference(s)
Melting Point	67-68 °C	N/A
Boiling Point	118-120 °C (at 15 Torr)	N/A

| Density | 1.094 g/cm³ | N/A |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of the compound.

Table 3: ¹H NMR Spectroscopic Data

Parameter	Value	Reference(s)
Spectrometer	300 MHz	[2]
Solvent	CDCl ₃	[2]
Chemical Shifts (δ)	0.85 (3H, t, J = 7.3 Hz)	[2]
	1.58-1.74 (2H, m)	[2]
	3.80 (1H, t, J = 7.0 Hz)	[2]

| | 7.21-7.40 (4H, m) |[2] |

Note on other spectra: Experimental ¹³C NMR, comprehensive Infrared (IR), and Mass Spectrometry (MS) data for **1-(4-Chlorophenyl)propan-1-amine** are not readily available in public databases. However, based on its structure as a primary aromatic amine, the following characteristic IR absorptions can be expected.

Table 4: Expected Infrared (IR) Absorption Bands

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Reference(s)
N-H (Primary Amine)	Asymmetric & Symmetric Stretch	3400-3250 (two bands)	[3][4]
N-H (Primary Amine)	Scissoring (Bend)	1650-1580	[3][4]
Aromatic C-H	Stretch	3100-3000	[3][4]
Aliphatic C-H	Stretch	3000-2850	[3][4]
C-N (Aromatic Amine)	Stretch	1335-1250	[3][4]

| N-H | Wag | 910-665 (broad) |[3][4] |

Biological Activity and Potential Applications

The core structure of **1-(4-chlorophenyl)propan-1-amine**, a substituted phenethylamine, is a well-known scaffold in medicinal chemistry, often associated with activity in the central nervous system.[5] Compounds with this backbone have been explored as monoamine reuptake inhibitors or as ligands for various G-protein coupled receptors (GPCRs).[5]

Specifically, the chiral (S)-enantiomer of **1-(4-Chlorophenyl)propan-1-amine** has been noted for its potential biological activity, particularly in the context of neurological disorders. [N/A] Research suggests it may act via enzyme inhibition or receptor interactions that modulate neurotransmitter systems, though specific targets and quantitative data remain subjects for further investigation. [N/A]

Experimental Protocols

The following section details a validated laboratory-scale synthesis for **1-(4-Chlorophenyl)propan-1-amine**.

Synthesis of 1-(4-Chlorophenyl)propan-1-amine[2]

This synthesis is a two-step process involving the formation of an oxime intermediate followed by its reduction to the target primary amine.

Step 1: Synthesis of 1-(4-chlorophenyl)-N-hydroxypropan-1-imine (Oxime Intermediate)

- Materials:
 - 1-(4-chlorophenyl)propan-1-one (1.69 g)
 - Hydroxylamine hydrochloride (1.39 g)
 - Triethylamine (2.79 mL)
 - Ethanol (60 mL)
 - Ethyl acetate
 - Water
 - Saturated brine

- Anhydrous magnesium sulfate
- Procedure:
 - Dissolve 1-(4-chlorophenyl)propan-1-one (1.69 g) in ethanol (60 mL) in a suitable reaction vessel.
 - Add hydroxylamine hydrochloride (1.39 g) and triethylamine (2.79 mL) to the solution at room temperature.
 - Stir the reaction mixture at room temperature for 16 hours.
 - Remove the solvent by evaporation under reduced pressure.
 - To the resulting residue, add water and perform an extraction with ethyl acetate.
 - Wash the organic extract successively with water and saturated brine.
 - Dry the extract over anhydrous magnesium sulfate.
 - Evaporate the solvent under reduced pressure to yield the crude 1-(4-chlorophenyl)-N-hydroxypropan-1-imine intermediate.

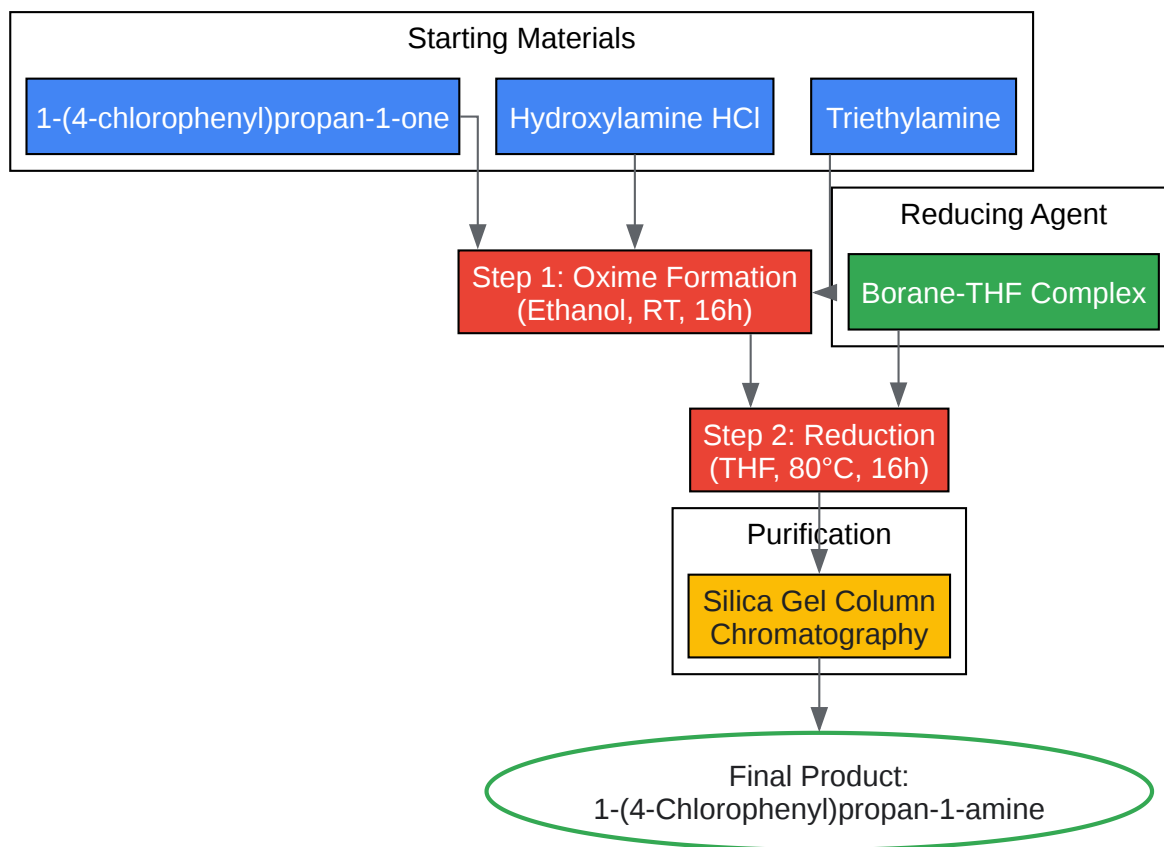
Step 2: Reduction to **1-(4-Chlorophenyl)propan-1-amine**

- Materials:
 - 1-(4-chlorophenyl)-N-hydroxypropan-1-imine (from Step 1)
 - Tetrahydrofuran (THF, 100 mL)
 - 1.1 M Borane-tetrahydrofuran complex solution (27.3 mL)
 - 1 M Hydrochloric acid
 - Ethyl acetate
 - Silica gel for column chromatography (NH silica)

- Hexane/ethyl acetate solvent system
- Procedure:
 - Dissolve the crude oxime intermediate in tetrahydrofuran (100 mL).
 - Add the 1.1 M borane-tetrahydrofuran complex solution (27.3 mL) to the mixture.
 - Stir the mixture at 80°C for 16 hours.
 - After cooling, add 1 M hydrochloric acid to the reaction mixture.
 - Extract the mixture with ethyl acetate.
 - Wash the organic extract successively with water and saturated brine.
 - Dry the extract over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.
 - Purify the resulting residue using silica gel column chromatography (NH silica, eluting with a hexane/ethyl acetate gradient) to yield the final product, **1-(4-Chlorophenyl)propan-1-amine** (520 mg).

Visualized Experimental Workflow

The following diagram illustrates the key stages of the chemical synthesis protocol described above.



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Caption: Workflow for the synthesis of **1-(4-Chlorophenyl)propan-1-amine**.

Safety and Handling

This compound is associated with the following hazard statements:

- H302: Harmful if swallowed. [N/A]
- H314: Causes severe skin burns and eye damage. [N/A]
- H335: May cause respiratory irritation. [N/A]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-(4-Chlorophenyl)propan-1-amine, CAS 74788-46-8, is a primary amine for which a clear synthesis protocol and basic chemical data are available. The provided ^1H NMR data can be used for its identification. While its structural motif suggests potential applications in neuropharmacology, a lack of published, specific biological activity data indicates that this compound is an open area for further research and characterization. This guide serves as a starting point for researchers interested in exploring its properties and potential applications.

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